molecular formula C8H12ClNS2 B8584430 3-(Methylsulfanyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride CAS No. 88516-61-4

3-(Methylsulfanyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride

Cat. No. B8584430
CAS RN: 88516-61-4
M. Wt: 221.8 g/mol
InChI Key: VSGDHUSOTRUPBU-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride is a useful research compound. Its molecular formula is C8H12ClNS2 and its molecular weight is 221.8 g/mol. The purity is usually 95%.
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properties

CAS RN

88516-61-4

Product Name

3-(Methylsulfanyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride

Molecular Formula

C8H12ClNS2

Molecular Weight

221.8 g/mol

IUPAC Name

2-(3-methylsulfanylpyridin-1-ium-1-yl)ethanethiol;chloride

InChI

InChI=1S/C8H11NS2.ClH/c1-11-8-3-2-4-9(7-8)5-6-10;/h2-4,7H,5-6H2,1H3;1H

InChI Key

VSGDHUSOTRUPBU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C[N+](=CC=C1)CCS.[Cl-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-methylthiopyridine1 (2.00 g, 0.016 mol) in 10 mL of ether was added 15 mL of 1 N HCl and the mixture was well shaken. The aqueous phase was separated, washed with 10 mL of ether and then evaporated. The residual hydrochloride was then dried in vacuo (P2O5) to give a white solid. To this solid hydrochloride was added 3-methylthiopyridine (1.88 g, 0.015 mol) and ethylene sulfide (0.89 mL, 0.015 mol) and the resulting mixture was heated (oil bath) at 55°-65° C. under N2 for 15 h. This gave a slightly turbid oil which was taken up in 125 mL of H2O and washed with CH2Cl2. The aqueous solution was concentrated to about 25 mL and then a few drops of acetonitrile were added to make the mixture homogenous. The resulting aqueous solution was applied to a C18 reverse-phase column. Elution with H2O and subsequent evaporation of the relevant fractions afforded the product (2.66 g 80%) as a pale yellow, viscous oil. ir (film) νmax : 2410 (br, --SH) cm-1 ; 1Hnmr (d6 -DMSO+D2O) δ: 8.88-7.88 (m, 4H, aromatic), 4.70 (t, J=6.5 Hz, 2H, N--CH2), 3.08 (skewed t, J=6.5 Hz, 2H, S--CH2), 2.64 (s, 3H, S-Me).
[Compound]
Name
3-methylthiopyridine1
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.88 g
Type
reactant
Reaction Step Two
Quantity
0.89 mL
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Three

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